molecular formula C9H13ClN4O B13527633 2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide

2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide

Cat. No.: B13527633
M. Wt: 228.68 g/mol
InChI Key: GXYBZKDUGHDCCZ-UHFFFAOYSA-N
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Description

2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a pyrazole ring, and an amide functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the pyrazole ring can be done using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the cyclopropyl group: This can be introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts.

    Amidation reaction: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or nitric acid can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or sodium methoxide.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanamide
  • 2-Amino-3-(4-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanamide
  • 2-Amino-3-(4-nitro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide

Uniqueness

2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide is unique due to the presence of the chloro group, which can undergo various chemical transformations, making it a versatile intermediate for the synthesis of a wide range of derivatives. Additionally, the combination of the cyclopropyl group and the pyrazole ring imparts unique steric and electronic properties to the molecule, enhancing its potential biological activities.

Properties

Molecular Formula

C9H13ClN4O

Molecular Weight

228.68 g/mol

IUPAC Name

2-amino-3-(4-chloropyrazol-1-yl)-2-cyclopropylpropanamide

InChI

InChI=1S/C9H13ClN4O/c10-7-3-13-14(4-7)5-9(12,8(11)15)6-1-2-6/h3-4,6H,1-2,5,12H2,(H2,11,15)

InChI Key

GXYBZKDUGHDCCZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CN2C=C(C=N2)Cl)(C(=O)N)N

Origin of Product

United States

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